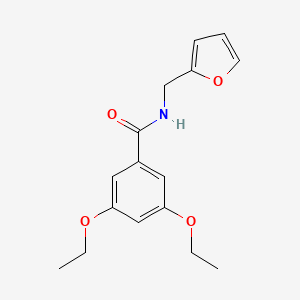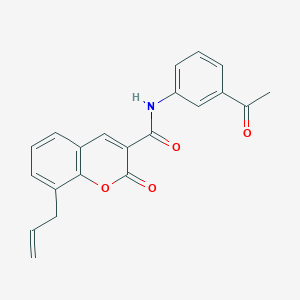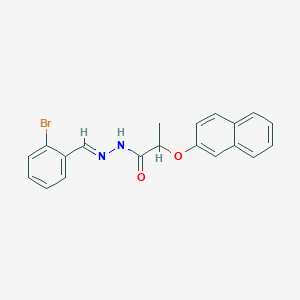![molecular formula C14H14N2O3S2 B5738360 N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)
N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide, also known as STF-118804, is a small molecule inhibitor that has been developed as a potential anticancer drug. It has been shown to selectively inhibit the growth of cancer cells that are dependent on the von Hippel-Lindau (VHL) tumor suppressor protein.
Mécanisme D'action
N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide works by inhibiting the activity of the HIF-2α protein, which is stabilized in the absence of VHL and promotes the growth of cancer cells. By inhibiting HIF-2α, N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide can selectively target cancer cells that are dependent on this protein for survival.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide has been shown to have a range of biochemical and physiological effects in cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide has several advantages for use in lab experiments, including its high selectivity for cancer cells that are dependent on the VHL protein, and its ability to induce apoptosis in these cells. However, it also has limitations, including its potential toxicity and the need for further optimization to improve its efficacy.
Orientations Futures
There are several potential future directions for research on N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide. One area of focus could be on optimizing the synthesis and formulation of the drug to improve its efficacy and reduce toxicity. Another area could be on developing combination therapies that use N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide in combination with other drugs to enhance its anticancer effects. Additionally, further research could be done to better understand the mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide and its potential applications in other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide involves several steps, starting with the reaction of 4-(aminosulfonyl)benzyl chloride with 2-thiophenecarboxaldehyde to produce an intermediate compound. This intermediate is then reacted with acryloyl chloride to form the final product.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells. It has been shown to selectively target cancer cells that are dependent on the VHL protein, which is often mutated or lost in many types of cancer.
Propriétés
IUPAC Name |
(E)-N-[(4-sulfamoylphenyl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c15-21(18,19)13-6-3-11(4-7-13)10-16-14(17)8-5-12-2-1-9-20-12/h1-9H,10H2,(H,16,17)(H2,15,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYGMESWCJGHGE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)

![3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)



![N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5738350.png)
![2-(4-chlorophenyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5738372.png)

